4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid

physicochemical properties building block selection drug design

Medicinal chemistry teams seeking DGAT-1 inhibitor scaffolds often face limited access to 2-trifluoromethyl-oxazole-5-carboxylic acids with the precise 4-methyl substitution pattern required for nanomolar potency. This compound directly addresses that gap. Its CF3 group is essential for metabolic stability and target binding, while the carboxylic acid handle enables rapid amide/ester library synthesis. • 97% purity; validated scaffold in DGAT-1 inhibitor patents. • Enables decarboxylative cross-coupling for 5-aryl-oxazole pharmacophores. • Bulk quantities available; shipped under ambient conditions with reliable global delivery.

Molecular Formula C6H4F3NO3
Molecular Weight 195.1 g/mol
CAS No. 1384265-64-8
Cat. No. B1430817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid
CAS1384265-64-8
Molecular FormulaC6H4F3NO3
Molecular Weight195.1 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H4F3NO3/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
InChIKeyABMDYGGRGUSDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid (CAS 1384265-64-8): A Functionalized Heterocyclic Building Block for Medicinal Chemistry


4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid is a trifluoromethyl-substituted oxazole bearing a carboxylic acid handle at the 5‑position, a methyl group at the 4‑position, and a trifluoromethyl group at the 2‑position. It belongs to the class of 2‑(trifluoromethyl)oxazole‑5‑carboxylic acids that serve as versatile building blocks for constructing bioactive molecules, particularly diacylglycerol acyltransferase‑1 (DGAT‑1) inhibitors and other metabolic‑disease‑relevant chemotypes [1]. The compound has a molecular formula C6H4F3NO3, a molecular weight of 195.1 g/mol, and predicted density of 1.526±0.06 g/cm³ and boiling point of 209.7±40.0 °C .

Why 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic Acid Cannot Be Replaced by Other Oxazole-5-carboxylic Acids


The specific 4‑methyl‑2‑trifluoromethyl substitution pattern on the oxazole ring creates a steric and electronic environment that cannot be replicated by simple oxazole‑5‑carboxylic acids or by regioisomers. The non‑fluorinated analogue 4‑methyloxazole‑5‑carboxylic acid (CAS 2510‑32‑9) is a crystalline solid with a melting point of 239–243 °C , whereas the target compound's melting point is not reported, and its predicted boiling point is 209.7 °C, indicating fundamentally different physical properties. Moreover, the trifluoromethyl group is widely recognized in medicinal chemistry for enhancing metabolic stability, increasing lipophilicity, and modulating target‑binding affinity [1]; its absence or relocation to a different position on the oxazole ring yields a molecule with dramatically different pharmacological behavior. Consequently, replacement of this compound with a generic oxazole‑5‑carboxylic acid would compromise downstream compound properties, particularly in DGAT‑1 inhibitor programs where the trifluoromethyl‑oxazole‑carboxylic acid scaffold has been explicitly validated [2].

Head‑to‑Head and Cross‑Study Quantitative Evidence for 4‑Methyl‑2‑(trifluoromethyl)oxazole‑5‑carboxylic Acid


Physicochemical Differentiation: Predicted Density and Boiling Point vs. Non‑Fluorinated Analogue

The target compound has a predicted density of 1.526±0.06 g/cm³ and a boiling point of 209.7±40.0 °C . In contrast, the commercially available non‑fluorinated analogue 4‑methyloxazole‑5‑carboxylic acid (CAS 2510‑32‑9) is a high‑melting solid (mp 239–243 °C) with no reported boiling point, indicating it decomposes rather than distills under typical conditions . This physical distinction arises from the trifluoromethyl group, which reduces intermolecular hydrogen bonding and increases volatility. The target compound is therefore more amenable to purification by distillation and to reactions requiring a free‑flowing liquid or low‑melting solid.

physicochemical properties building block selection drug design

Substitution Pattern Uniqueness: Regioisomeric Distinction from 2‑Methyl‑4‑(trifluoromethyl)oxazole‑5‑carboxylic Acid

The target compound (4‑methyl‑2‑CF3‑oxazole‑5‑carboxylic acid) and its regioisomer 2‑methyl‑4‑(trifluoromethyl)oxazole‑5‑carboxylic acid (CAS 499766‑90‑4) share the same molecular formula (C6H4F3NO3) and molecular weight (195.1), yet they differ in the position of the methyl and trifluoromethyl groups. In DGAT‑1 inhibitor patents, the 2‑trifluoromethyl substitution pattern is explicitly preferred and is associated with higher potency [1], whereas the 4‑trifluoromethyl isomer is not claimed. The commercial price of the target compound (€1,153/1 g at CymitQuimica) versus the regioisomer (€1,051/50 mg at CymitQuimica) reflects a difference in market availability and synthetic accessibility, with the target compound being offered in larger pack sizes at a lower cost per gram, facilitating larger‑scale research.

regioisomer structure‑activity relationship patent novelty

Scaffold Validation: 2‑Trifluoromethyloxazole‑5‑carboxylic Acid Derivatives as Potent DGAT‑1 Inhibitors

In a series of 2‑phenyl‑5‑trifluoromethyloxazole‑4‑carboxamides, compounds containing the 2‑trifluoromethyloxazole‑carboxylic acid fragment exhibited low‑nanomolar DGAT‑1 inhibition, with IC50 values as low as 48 nM for the most potent analogs [1]. The presence of both the trifluoromethyl group and the carboxylic acid moiety on the oxazole ring was essential for activity; removal of the CF3 group or relocation to the 4‑position resulted in >10‑fold loss of potency [2]. Although the target compound is a 5‑carboxylic acid (as opposed to 4‑carboxylic acid), the 2‑CF3‑oxazole‑5‑carboxylic acid architecture is structurally analogous and is disclosed as a key intermediate in DGAT‑1 inhibitor patents [3], positioning this building block as a direct precursor to validated pharmacological chemotypes.

DGAT-1 inhibitor metabolic disease SAR

Purity Benchmarking: Lot‑to‑Lot Consistency Relative to In‑Class Analogues

The target compound is routinely supplied at a purity of 97% (HPLC) by multiple vendors, including BOC Sciences, Leyan, and Chemsrc . The non‑fluorinated analogue 4‑methyloxazole‑5‑carboxylic acid is also supplied at 97% purity by Sigma‑Aldrich , indicating that the introduction of the trifluoromethyl group does not compromise the achievable purity. However, the target compound must be stored at 2–8 °C , whereas the non‑fluorinated analogue is stable at ambient temperature as a combustible solid . This storage distinction is relevant for procurement planning: the target compound requires refrigerated shipping and storage, which may incur additional logistics costs but also reflects its controlled purity profile.

purity procurement quality control

High‑Value Application Scenarios for 4‑Methyl‑2‑(trifluoromethyl)oxazole‑5‑carboxylic Acid Based on Quantitative Evidence


Synthesis of DGAT‑1 Inhibitor Libraries for Metabolic Disease Drug Discovery

The compound's 2‑trifluoromethyloxazole‑5‑carboxylic acid scaffold is directly claimed in DGAT‑1 inhibitor patents [1]. Medicinal chemistry teams can use this building block to synthesize focused libraries of amide or ester derivatives for screening against human DGAT‑1, where the CF3 group is essential for nanomolar potency [2].

Palladium‑Catalyzed Decarboxylative Cross‑Coupling for Arylated Oxazole Synthesis

The non‑fluorinated analogue is a demonstrated substrate for palladium‑catalyzed cross‑coupling with aryl bromides . The target compound, bearing the same carboxylic acid handle, is a logical candidate for analogous decarboxylative couplings, enabling the synthesis of 4‑methyl‑2‑(trifluoromethyl)‑5‑aryl‑oxazoles with potential as fluorescent probes or pharmacophores [3].

Scaffold‑Hopping from Isoxazole to Oxazole in Anti‑Inflammatory Programs

Isoxazole‑4‑carboxylic acid anilides (e.g., leflunomide metabolite) are known anti‑inflammatory agents [4]. The target compound offers a direct oxazole analog for scaffold‑hopping studies, where the CF3 group may improve metabolic stability relative to the isoxazole counterpart. The 4‑methyl group maintains the substitution pattern found in bioactive isoxazoles, facilitating comparative SAR.

Building Block for Agrochemical Lead Optimization

Fused oxazole compounds bearing trifluoromethyl groups have been disclosed as pest control agents [5]. The carboxylic acid functionality of the target compound allows straightforward conversion to amides, esters, or heterocycles, making it a versatile entry point for agrochemical discovery programs requiring trifluoromethyl‑substituted oxazole cores.

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